

Initial Toxicity Screening of Timelotem: A Technical Guide

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Compound of Interest

Compound Name: *Timelotem*

Cat. No.: *B15617443*

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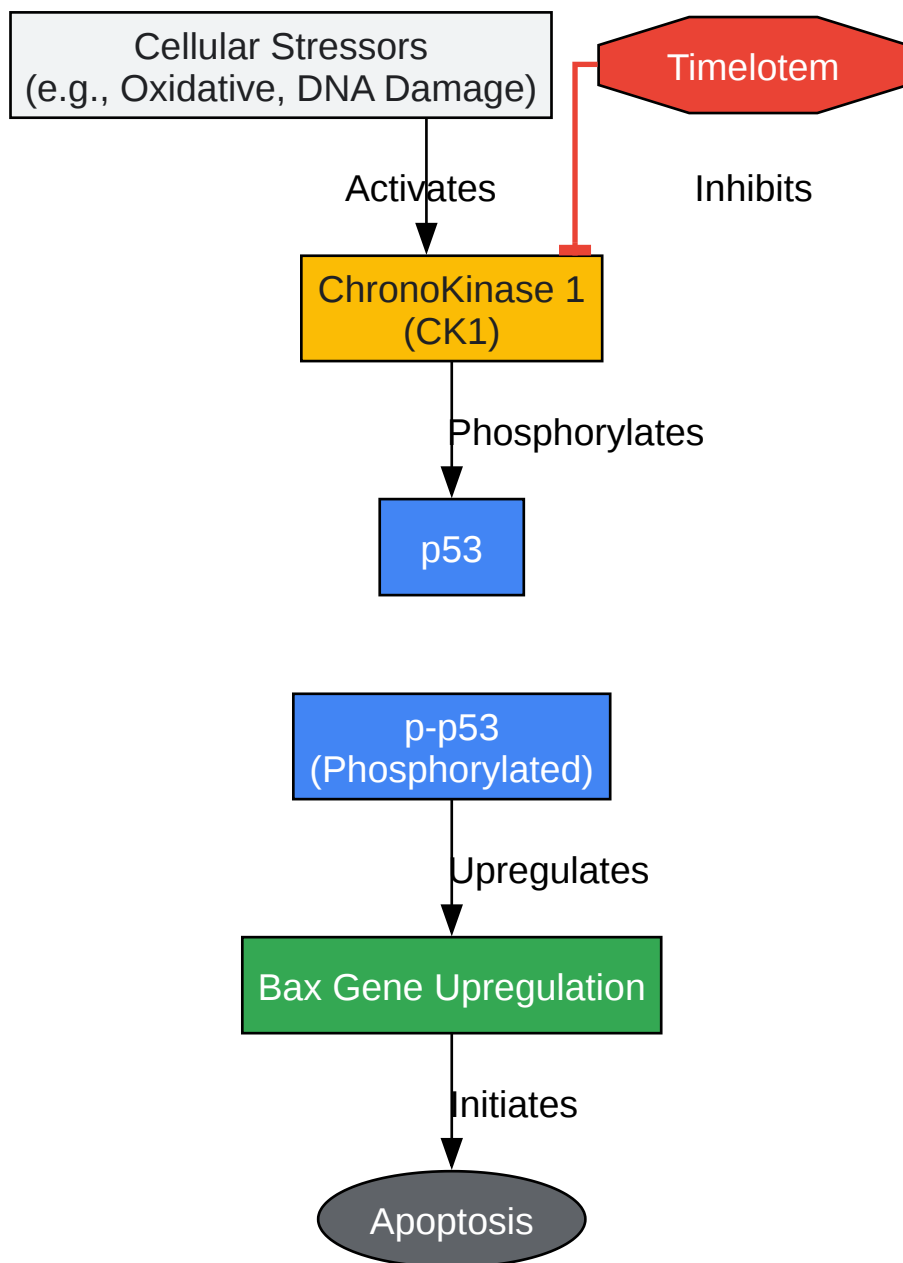
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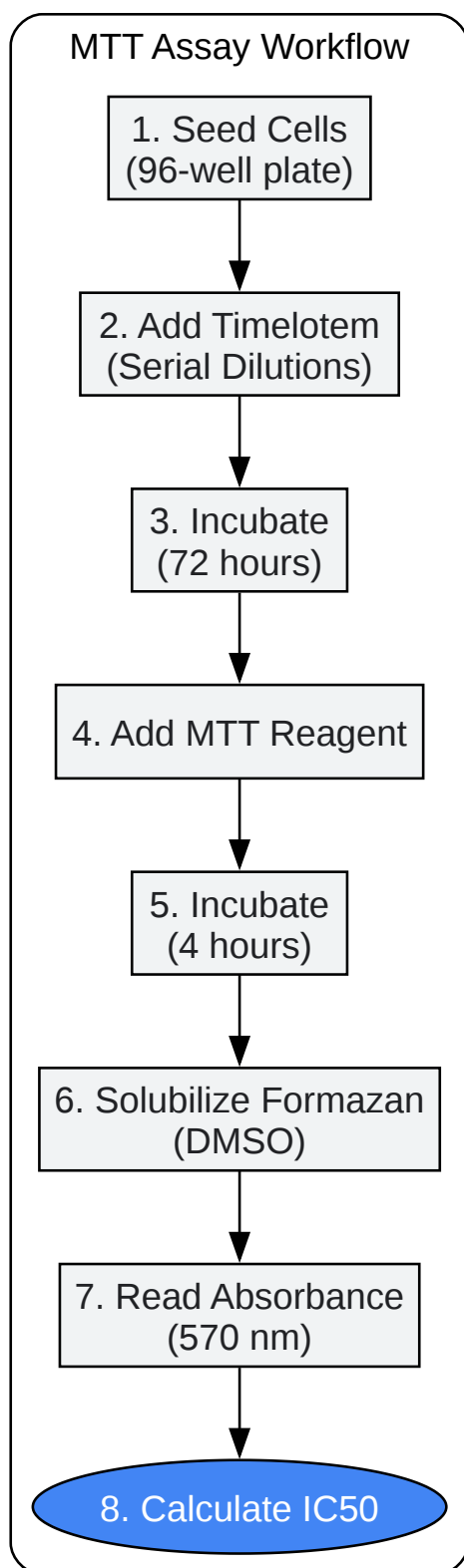
Executive Summary

This document provides a comprehensive overview of the initial preclinical toxicity screening of **Timelotem**, a novel inhibitor of ChronoKinase 1 (CK1), a key enzyme implicated in cellular senescence and apoptosis signaling. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile for this compound. The data presented herein are intended to support the selection of **Timelotem** for further preclinical development. Key findings include moderate cytotoxicity in cancer cell lines at high concentrations, a favorable genotoxicity profile, and a well-tolerated safety margin in acute rodent studies.

Mechanism of Action and Signaling Pathway

Timelotem is a selective small molecule inhibitor of ChronoKinase 1 (CK1). CK1 is a serine/threonine kinase that, upon activation by cellular stressors, phosphorylates the transcription factor p53. Phosphorylated p53 then upregulates the expression of pro-apoptotic proteins such as Bax, leading to the initiation of the intrinsic apoptosis cascade. By inhibiting CK1, **Timelotem** is hypothesized to prevent p53-mediated apoptosis, a pathway of interest in various age-related degenerative diseases.





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